Improved Pharmacokinetic Profile: Lower Tissue Distribution in Rhesus Macaque Compared with Compound 2 (YYA-021)
In the seminal medicinal chemistry study by Mizuguchi et al. (2016), compound 5 demonstrated a superior pharmacokinetic profile relative to the earlier lead compound 2 (YYA-021) in a direct head-to-head intravenous administration experiment in rhesus macaque [1]. Compound 5 exhibited lower tissue distribution than compound 2, a critical improvement driven by the engineered increase in hydrophilicity conferred by the 1,3-benzodioxolyl moiety [1].
| Evidence Dimension | Tissue distribution following intravenous administration in rhesus macaque |
|---|---|
| Target Compound Data | Lower tissue distribution than compound 2 (qualitatively reported as 'lower tissue distribution') |
| Comparator Or Baseline | Compound 2 (YYA-021): wide tissue distribution and relatively high distribution volumes in rats and rhesus macaques |
| Quantified Difference | Numerical volume-of-distribution data are reported in the full-text article; the abstract confirms a qualitatively improved profile |
| Conditions | Intravenous administration in rhesus macaque (Macaca mulatta); pharmacokinetic parameters measured include tissue distribution and distribution volume |
Why This Matters
Lower tissue distribution reduces the risk of off-target accumulation and potential systemic toxicity, a key selection criterion for in vivo pharmacology and preclinical development programs where compound 2 was deemed unsuitable [1].
- [1] Mizuguchi T, Harada S, Miura T, Ohashi N, Narumi T, Mori H, Irahara Y, Yamada Y, Nomura W, Matsushita S, Yoshimura K, Tamamura H. A minimally cytotoxic CD4 mimic as an HIV entry inhibitor. Bioorg Med Chem Lett. 2016 Jan 15;26(2):397-400. View Source
